1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a difluoro-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-3-(1,1-difluoro-2-phenylethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoro-phenylethyl group can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of reduced phenylethyl derivatives.
Scientific Research Applications
1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The presence of the chlorine and difluoro-phenylethyl groups can enhance its binding affinity and selectivity towards certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(1,1-difluoroethyl)benzene
- 1-Chloro-3-(2-phenylethyl)benzene
- 1-Chloro-3-(1,1-difluoro-2-methyl)benzene
Uniqueness
1-Chloro-3-(1,1-difluoro-2-phenylethyl)benzene is unique due to the presence of both chlorine and difluoro-phenylethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62926-87-8 |
---|---|
Molecular Formula |
C14H11ClF2 |
Molecular Weight |
252.68 g/mol |
IUPAC Name |
1-chloro-3-(1,1-difluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H11ClF2/c15-13-8-4-7-12(9-13)14(16,17)10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
DCRQRXGENWHXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC(=CC=C2)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.